N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,5-dichlorothiophene-3-carboxamide
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,5-dichlorothiophene-3-carboxamide is a heterocyclic compound featuring a benzimidazole core fused to a phenyl group, connected via an amide bond to a 2,5-dichlorothiophene moiety. This structure combines the electron-rich benzimidazole system, known for its bioactivity in medicinal chemistry, with a dichlorinated thiophene carboxamide, which may enhance lipophilicity and influence binding interactions. The compound’s synthesis likely involves coupling 2-(1H-benzo[d]imidazol-2-yl)aniline with 2,5-dichlorothiophene-3-carboxylic acid using standard amide-forming reagents (e.g., EDCl or HATU).
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3OS/c19-15-9-11(16(20)25-15)18(24)23-12-6-2-1-5-10(12)17-21-13-7-3-4-8-14(13)22-17/h1-9H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKDPPDFEWBQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,5-dichlorothiophene-3-carboxamide typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with 2,5-dichlorothiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,5-dichlorothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the thiophene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted thiophene derivatives .
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In a study assessing a series of related compounds, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,5-dichlorothiophene-3-carboxamide exhibited potent antimicrobial activity.
Antimicrobial Screening Results
The minimum inhibitory concentration (MIC) values for different synthesized compounds are summarized in the following table:
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Staphylococcus aureus |
| N22 | 1.30 | Klebsiella pneumoniae |
| N25 | 2.65 | Escherichia coli |
| Std. Drug | 1.72 | Cefadroxil (reference) |
These results indicate that several derivatives of the compound show comparable or superior antimicrobial activity compared to standard drugs like cefadroxil and fluconazole .
Anticancer Activity
This compound has also been investigated for its anticancer properties, particularly against human colorectal cancer cell lines.
Anticancer Screening Results
The anticancer activity was assessed through the SRB assay, and the results are as follows:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Std. Drug | 9.99 | 5-Fluorouracil (reference) |
The data demonstrate that certain derivatives possess significant antiproliferative effects, with some exhibiting lower IC50 values than the standard drug 5-fluorouracil .
Antitubercular Activity
In addition to its antimicrobial and anticancer properties, the compound has been evaluated for its potential against Mycobacterium tuberculosis. A series of derivatives were tested for both in vitro and in vivo antitubercular activities.
In Vitro and In Vivo Evaluation
The synthesized compounds were assessed for their inhibitory action on key mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase. The most promising candidates showed significant activity against Mycobacterium tuberculosis H37Rv in vitro, leading to further testing in murine models to evaluate their therapeutic potential .
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,5-dichlorothiophene-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorothiophene group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- This contrasts with sulfonyl-containing analogues (e.g., compounds), where sulfonyl groups enhance polarity and aqueous solubility .
- Lipophilicity : The dichlorothiophene moiety likely increases logP compared to sulfonyl- or alkyl-substituted benzimidazoles, suggesting improved membrane permeability but reduced solubility in polar solvents.
- Synthetic Routes : The target compound’s synthesis diverges from ’s copper-catalyzed three-component coupling. Instead, it likely employs direct amide coupling, emphasizing modularity in modifying the aryl or heterocyclic components.
Physicochemical Properties
- Solubility : Sulfonyl groups in compounds improve water solubility (>10 mg/mL in DMSO), whereas the target compound’s dichlorothiophene likely reduces solubility (<5 mg/mL in DMSO) .
- Stability : The amide bond in the target compound may exhibit greater hydrolytic stability compared to acetamidine linkages in derivatives, which are prone to enzymatic cleavage.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Substitutions on the benzimidazole and aryl components critically modulate bioactivity. For instance, replacing sulfonyl with dichlorothiophene (as in the target compound) could shift selectivity toward lipid-rich targets (e.g., membrane-bound enzymes).
- Synthetic Flexibility : The modular design allows for rapid generation of derivatives, enabling optimization of pharmacokinetic properties.
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,5-dichlorothiophene-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The presence of the dichlorothiophene group enhances its pharmacological profile, potentially contributing to its effectiveness against various pathogens and cancer cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those similar to this compound. These compounds have shown significant activity against a range of microorganisms:
- Staphylococcus aureus : Exhibited minimum inhibitory concentrations (MIC) as low as 1 µg/mL for certain derivatives, indicating potent antibacterial effects.
- Candida albicans : Several derivatives demonstrated effective antifungal activity with MIC values in the range of 3.9–7.8 µg/mL.
The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | < 1 | |
| Candida albicans | 3.9 - 7.8 | |
| Mycobacterium smegmatis | < 10 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting cancer cell proliferation:
- Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Cell Lines Tested : Various cancer cell lines, including breast and lung cancer models, have been utilized to evaluate the cytotoxic effects.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial and antifungal activities. The study utilized both disk diffusion and broth microdilution methods to assess efficacy against multiple strains, confirming their potential as therapeutic agents .
- Anticancer Evaluation : In another research effort, compounds were tested for their ability to inhibit tumor growth in xenograft models. The results indicated a marked reduction in tumor size compared to control groups, supporting the hypothesis that these compounds could serve as lead candidates for further development in cancer therapy .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:
- Targets Identified : Potential targets include enzymes involved in bacterial cell wall synthesis and key regulators in cancer cell signaling pathways.
These computational approaches provide insights into the interaction mechanisms at the molecular level, which are crucial for optimizing the compound's structure for enhanced activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
